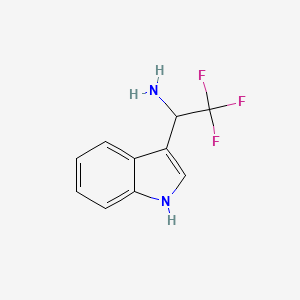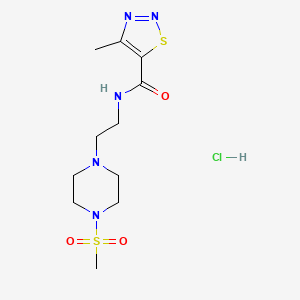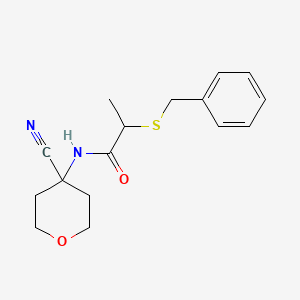![molecular formula C14H11ClFNO B2816534 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 1232823-60-7](/img/structure/B2816534.png)
4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is a Schiff base ligand . It is synthesized in a methanolic medium . The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Synthesis Analysis
The synthesis of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The resulting mixture is magnetically stirred and refluxed for 3 hours on an oil bath at 65°C . This process results in a precipitated product .Molecular Structure Analysis
The molecular structure of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is characterized by FT-IR, UV-Vis, and NMR spectral data . The “O” and “N” donor atoms of the Schiff base ligand participate in coordination with the metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The general formulae of the metal complexes formed are [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” are characterized by elemental analysis, molar conductance measurements, and melting points . The yield of the product is 73.91%, with a brown color and a melting point greater than 350°C .科学的研究の応用
Synthesis and Characterization
Compounds similar to 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol have been synthesized and characterized through various analytical techniques. For example, Ranjithreddy Palreddy et al. (2015) synthesized novel compounds and their metal complexes, characterized by FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These studies provide insights into the molecular properties suitable for metal ion coordination, highlighted through computational studies as well (Palreddy et al., 2015).
Biological Activities
The biological activity of similar compounds has been investigated, demonstrating their potential in medicinal chemistry. For instance, the antibacterial and antioxidant activities of tridentate substituted salicylaldimines have been studied, showing that these compounds exhibit significant activities against multiple drug-resistance bacteria and possess notable antioxidant capacities (Oloyede-Akinsulere et al., 2018).
Corrosion Inhibition
Research on imines similar to 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol has shown their effectiveness as corrosion inhibitors. Studies have demonstrated the inhibition effects of these compounds on the corrosion of mild steel in hydrochloric acid solution, indicating their potential industrial applications in protecting metals from corrosion (Shanbhag et al., 2007).
作用機序
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
特性
IUPAC Name |
4-chloro-2-[(2-fluoro-4-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQMQYYYLEQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2816453.png)




![4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816459.png)
![2-(3-Methyl-2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2816461.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816463.png)
![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)

![2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816467.png)


![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)